molecular formula C21H17N3O3 B5316550 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid

2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid

Cat. No. B5316550
M. Wt: 359.4 g/mol
InChI Key: FLSURUVKIHHARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid, also known as EIPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists studying various cellular processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid is not fully understood, but it is thought to involve the inhibition of protein-protein interactions and the modulation of cellular signaling pathways. 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid has been found to bind to several different proteins, including the regulatory subunit of protein phosphatase 2A and the adaptor protein 14-3-3.
Biochemical and Physiological Effects:
2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid in lab experiments is its specificity for certain proteins and cellular pathways. This allows researchers to study the effects of modulating these pathways without affecting other cellular processes. However, one limitation of using 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid is its potential toxicity at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid. One area of interest is the development of new compounds based on the structure of 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid that may have improved specificity or efficacy. Another area of interest is the use of 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid in combination with other compounds to study complex cellular processes and signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid involves several steps, including the reaction of 2-amino-4,6-dichloropyrimidine with 3-indolylacetic acid to form 2-(1H-indol-3-yl)pyrimidin-4-amine. This intermediate is then reacted with 2-bromo-5-ethoxybenzoic acid in the presence of a palladium catalyst to form 2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid.

Scientific Research Applications

2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and gene expression. This compound has been found to modulate the activity of several important proteins, including the transcription factor NF-κB and the kinase Akt.

properties

IUPAC Name

2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-2-27-19-8-7-13(11-15(19)21(25)26)17-9-10-22-20(24-17)16-12-23-18-6-4-3-5-14(16)18/h3-12,23H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSURUVKIHHARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NC=C2)C3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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